2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Properties
CAS No. |
476483-61-1 |
|---|---|
Molecular Formula |
C24H22N4O3 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H22N4O3/c1-24(2)12-19-22(20(29)13-24)21(15-8-10-17(11-9-15)28(30)31)18(14-25)23(26)27(19)16-6-4-3-5-7-16/h3-11,21H,12-13,26H2,1-2H3 |
InChI Key |
PTHWCHSYARYNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclocondensation
The foundational synthesis involves a one-pot four-component reaction of 4-nitrobenzaldehyde, malononitrile, dimedone (5,5-dimethylcyclohexane-1,3-dione), and ammonium acetate. This method, conducted in ethanol under reflux, leverages the basicity of ammonium acetate to facilitate Knoevenagel condensation, Michael addition, and cyclization. The reaction proceeds via intermediate enamine formation, followed by intramolecular cyclization to yield the hexahydroquinoline core.
Reaction Conditions
-
Catalyst: Ammonium acetate (self-catalyzed)
-
Solvent: Ethanol
-
Temperature: 78°C (reflux)
-
Time: 4–6 hours
Characterization data from single-crystal X-ray diffraction confirms the triclinic crystal system (space group P-1) with unit cell parameters a = 7.5762(2) Å, b = 9.9019(4) Å, and c = 14.1138(5) Å. The dihydropyridine and cyclohexene rings adopt sofa conformations, with a dihedral angle of 82.13° between the dihydropyridine and nitrobenzene planes.
Green Chemistry Approaches
Ultrasonic-Assisted Synthesis with Fe₃O₄@SiO₂-SO₃H Nanoparticles
A solvent-free, energy-efficient protocol utilizes Fe₃O₄@SiO₂-SO₃H nanoparticles under ultrasonic irradiation. The magnetic catalyst enhances reaction kinetics by providing Brønsted acid sites, enabling rapid imine formation and cyclization.
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst loading | 5 wt% |
| Ultrasonic frequency | 40 kHz |
| Temperature | 60°C |
| Time | 20–30 minutes |
| Yield | 92–95% |
This method reduces reaction times by 80% compared to thermal conditions, with the catalyst recyclable for five cycles without significant activity loss.
Solvent-Free Catalysis Using Zr(HPO₄)₂
Zr(HPO₄)₂ (α-zirconium phosphate) catalyzes the four-component reaction under solvent-free conditions at 80°C. The layered structure of α-ZrP stabilizes transition states through hydrogen bonding and acid-site interactions.
Performance Metrics
Mechanistic studies propose a carbocation-mediated pathway, where Zr(HPO₄)₂ activates aldehydes for Knoevenagel condensation, followed by Michael addition and cyclization.
Mechanistic Insights and Intermediate Analysis
Reaction Pathway
The synthesis proceeds through four stages:
-
Knoevenagel Condensation: Aldehyde and malononitrile form an α,β-unsaturated nitrile.
-
Michael Addition: Dimedone attacks the nitrile, generating a cyclohexenone intermediate.
-
Enamine Formation: Ammonia or arylamine condenses with the ketone group.
-
Cyclization: Intramolecular nucleophilic attack yields the hexahydroquinoline framework.
Spectroscopic Validation
-
IR Spectroscopy: Stretching vibrations at 2190 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), and 3320 cm⁻¹ (N–H) confirm functional groups.
-
¹H NMR: Signals at δ 0.74 and 0.87 ppm correspond to methyl groups, while aromatic protons resonate at δ 6.8–8.2 ppm.
Comparative Analysis of Methodologies
Table 1: Efficiency Metrics of Synthetic Methods
| Method | Catalyst | Time | Yield (%) | Eco-Friendliness |
|---|---|---|---|---|
| Conventional | NH₄OAc | 4–6 h | 85–90 | Moderate |
| Ultrasonic-assisted | Fe₃O₄@SiO₂-SO₃H | 0.5 h | 92–95 | High |
| Solvent-free | Zr(HPO₄)₂ | 2 h | 98 | High |
The solvent-free Zr(HPO₄)₂ method achieves near-quantitative yields but requires higher temperatures (80°C). Ultrasonic synthesis offers rapid, room-temperature conditions, ideal for thermally sensitive substrates.
Crystallographic and Structural Elucidation
Table 2: Crystallographic Data for the Title Compound
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.5762(2) |
| b (Å) | 9.9019(4) |
| c (Å) | 14.1138(5) |
| α (°) | 89.708(3) |
| β (°) | 90.249(3) |
| γ (°) | 102.124(3) |
| Z | 2 |
| R factor | 0.1183 |
Hydrogen bonding (N–H···O) stabilizes the crystal lattice, forming a two-dimensional network .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism by which 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can interact with biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogous hexahydroquinoline derivatives:
Structural and Electronic Effects
- Nitro vs. Methoxy Groups : The 4-nitrophenyl group in the target compound creates a strong electron-deficient aromatic system, contrasting with electron-rich 3,4-dimethoxyphenyl derivatives . This difference impacts intermolecular interactions, such as π-π stacking and hydrogen bonding, critical in crystal engineering .
- Cyano vs. Ester Substituents: The cyano group at position 3 (target compound) offers hydrogen-bond acceptor capacity, while ester groups (e.g., in ) provide additional rotatable bonds, affecting conformational flexibility.
Research Findings and Data Tables
Table 1: Comparative Crystallographic Data
Table 2: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Reactivity in SNAr | Solubility (LogP) |
|---|---|---|---|
| 4-Nitrophenyl | Strong EWG | High | 3.2 (estimated) |
| 3,4-Dimethoxyphenyl | EWG/EDG mix | Moderate | 2.8 |
| 4-(Dimethylamino)phenyl | Strong EDG | Low | 1.5 |
Q & A
Q. Table 1: Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | p-TSA (10 mol%) | ↑ Yield by 15–20% |
| Temperature | 70°C | Balances reaction rate and decomposition |
| Solvent | Ethanol | Enhances solubility of intermediates |
How can researchers validate the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : H and C NMR confirm substituent positions (e.g., nitrophenyl at C4, cyano at C3). Look for characteristic shifts: NH (~6.5 ppm) and C≡N (~120 ppm in C) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, inversion dimers via N–H⋯N interactions are common in hexahydroquinolines .
- IR Spectroscopy : Validate carbonyl (C=O, ~1680 cm) and nitrile (C≡N, ~2200 cm) groups .
Q. Table 2: Key Structural Metrics from X-ray Data
| Bond Angle (°) | Bond Length (Å) | Interaction Type |
|---|---|---|
| N1–C2–C3 | 117.5 | Cyano group conjugation |
| C5=O | 1.215 | Ketone resonance |
| N–H⋯N | 2.89 | Hydrogen bonding (dimer formation) |
What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
Prioritize assays aligned with its reported antimicrobial and anticancer potential:
- Anticancer : MTT assay (IC determination) against HeLa or MCF-7 cells. Use doxorubicin as a positive control .
- Antimicrobial : Broth microdilution (MIC values) for S. aureus and E. coli. Include nitro-reductase assays to probe nitro group activation .
- SAR Analysis : Compare activity of analogs (e.g., bromothiophene vs. nitrophenyl derivatives) to identify pharmacophores .
Q. Table 3: Comparative Bioactivity of Analogous Compounds
| Substituent at C4 | Anticancer IC (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| 4-Nitrophenyl | 12.5 ± 1.2 | 32 (Gram+) |
| 5-Bromothiophen-2-yl | 18.3 ± 2.1 | 64 (Gram-) |
| 4-Methoxyphenyl | >50 | >128 |
Advanced Research Questions
How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from variations in:
Q. Table 4: Case Study of Data Contradictions
| Study | Reported IC (μM) | Identified Issue | Resolution |
|---|---|---|---|
| A (2024) | 8.7 | Impurity in batch | Repurification via prep-HPLC |
| B (2025) | 25.1 | Incorrect stereochemistry | X-ray confirmation of C4 configuration |
What computational methods predict binding modes and target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., EGFR or DNA gyrase). The nitrophenyl group often engages in π-π stacking with hydrophobic pockets .
- DFT Calculations : Gaussian09 at B3LYP/6-31G* level to map electrostatic potential surfaces, highlighting nucleophilic regions (e.g., cyano group) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes (50 ns trajectories) .
How to design structure-activity relationship (SAR) studies for this scaffold?
Methodological Answer:
- Variable Substituents : Systematically modify C4 (e.g., nitro, halogen, alkyl) and C1 (phenyl vs. heteroaryl).
- Stereochemical Probes : Synthesize enantiomers via chiral catalysts (e.g., L-proline) to assess configuration-dependent activity .
- Statistical Analysis : Use PCA or PLS regression to correlate substituent descriptors (Hammett σ, logP) with bioactivity .
What challenges arise in crystallographic studies of this compound?
Methodological Answer:
- Crystal Growth : Slow evaporation from DMF/water (1:1) yields diffraction-quality crystals.
- Disorder Mitigation : Low-temperature (100 K) data collection reduces thermal motion artifacts .
- Hydrogen Bonding : Assign using SHELXL refinement; anisotropic displacement parameters clarify weak interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
